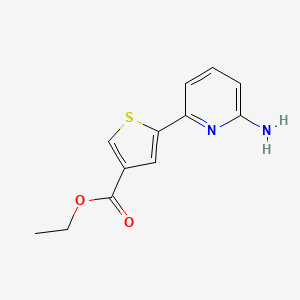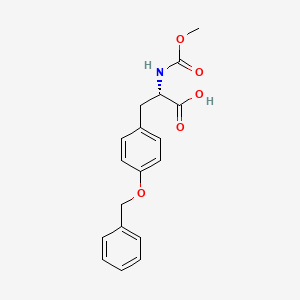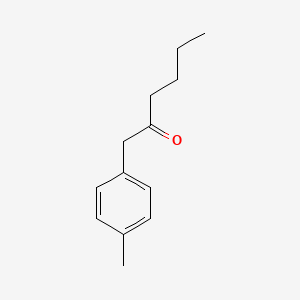
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-furyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino alcohols.
Reaction Steps: The key steps include the formation of the furan ring, introduction of the amino group, and the stereoselective formation of the chiral centers.
Reaction Conditions: Common reagents and conditions include the use of catalysts like palladium on carbon, hydrogen gas for reduction reactions, and protecting groups to ensure selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Hydrogen gas with palladium on carbon as a catalyst is frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes derived from the hydroxyl group.
Reduction Products: Tetrahydrofuran derivatives from the reduction of the furan ring.
Substitution Products: Various substituted amino alcohols.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-furyl)propan-2-OL involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-furyl)propan-2-OL: A stereoisomer with different biological activities.
1-Amino-1-(2-furyl)propan-2-OL: A structural isomer with the furan ring in a different position.
1-Amino-1-(3-thienyl)propan-2-OL: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7-/m1/s1 |
InChI Key |
HBCPEGFGJUTWNM-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=COC=C1)N)O |
Canonical SMILES |
CC(C(C1=COC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)


![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)




![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)

![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
